Aluminum monohydrate
Description
Properties
CAS No. |
144892-73-9 |
|---|---|
Molecular Formula |
AlH2O |
Molecular Weight |
44.997 g/mol |
InChI |
InChI=1S/Al.H2O/h;1H2 |
InChI Key |
MHCAFGMQMCSRGH-UHFFFAOYSA-N |
Canonical SMILES |
O.[Al] |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Aluminum Alkoxides with Acid Treatment
Process Overview
This method involves hydrolyzing aluminum alkoxides (e.g., triethoxyaluminum) to form a nonfibrous alumina intermediate, followed by acid treatment to induce structural transformation into boehmite. Acetic acid is commonly used due to its ability to minimize inorganic impurities.
Key Parameters
Research Findings
- Purity : Products exhibit <0.01% inorganic impurities when acetic acid is used.
- Morphology : Fibers form with dimensions of 300–30,000 Å (longest axis), 20–400 Å (intermediate), and 10–50 Å (smallest).
- Dispersibility : Resulting boehmite forms stable aquasols or free-flowing powders.
Hydrothermal Synthesis in Subcritical/Supercritical Water
Process Overview
This method leverages high-temperature water (subcritical: 100–374°C; supercritical: >374°C) to hydrolyze Al³⁺ precursors, enabling precise control over crystal structure and morphology.
Optimized Conditions
| Variable | Range | Optimal for Boehmite Formation |
|---|---|---|
| Temperature | 150–260°C | 170–200°C |
| Pressure | 5–30 MPa | 15–25 MPa |
| pH | 4–12 | 7–9 |
| Reaction Time | 16–24 hours | 18–20 hours |
Key Outcomes
- Crystal Quality : Hydrothermal treatment at 170°C for 18 hours yields well-crystallized boehmite with XRD patterns matching γ-AlOOH.
- Morphology : Rod-like crystals (1D) dominate at lower pH, while platelets (2D) form at higher pH.
- Purity : Impurities (e.g., SiO₂, Fe₂O₃) are minimized by pre-treating alumina feedstock.
Modified Bayer Process for Monohydrate Precipitation
Process Overview
In the traditional Bayer process, alumina trihydrate (gibbsite) is precipitated. Modifications involve cooling sodium aluminate solutions to favor boehmite formation instead.
Process Parameters
Advantages
- Energy Savings : Calcination energy reduced by ~25% compared to gibbsite.
- Scalability : Compatible with existing Bayer infrastructure.
Sol-Gel Method with Precursor Hydrolysis
Process Overview
Aluminum alkoxides (e.g., Al(OCH₃)₃) are hydrolyzed in aqueous/alcoholic media to form a sol, which gels and is calcined to boehmite.
Critical Steps
| Step | Conditions | Outcome |
|---|---|---|
| Hydrolysis | pH 5–8, 25–100°C | Formation of amorphous Al(OH)₃ |
| Aging | 24–72 hours, 60–100°C | Transformation to pseudoboehmite |
| Calcination | 450–600°C | Dehydration to γ-AlOOH |
Challenges
- Impurity Control : Requires high-purity alkoxides to avoid residual salts.
- Morphology : Aggregation prone; surfactants (e.g., alditols) may be added to control particle shape.
Use of Additives to Direct Crystal Formation
Alditols in Al–H₂O Reactions
Alditols (e.g., erythritol) interact with metastable aluminate intermediates, inhibiting gibbsite formation and favoring boehmite nucleation.
Mechanism
| Additive | Role | Experimental Evidence |
|---|---|---|
| Alditols | Stabilize γ-AlOOH nuclei | XRD confirms γ-AlOOH phase |
| EDTA/Citric Acid | Chelate Al³⁺, prevent aggregation | Purity >99.99% |
Performance Data
| Additive | Crystallinity | Morphology | Purity (%) |
|---|---|---|---|
| Erythritol | High | Rod-like | 99.8 |
| EDTA | Moderate | Platelets | 99.99 |
Comparative Analysis of Methods
| Method | Purity (%) | Morphology Control | Energy Intensity | Scalability |
|---|---|---|---|---|
| Alkoxide Hydrolysis | >99.99 | High | Moderate | High |
| Hydrothermal | 99.8–99.9 | Excellent | High | Moderate |
| Modified Bayer | 99.5–99.8 | Moderate | Low | High |
| Sol-Gel | 99.0–99.5 | Variable | Moderate | High |
| Alditol-Assisted | 99.8 | High | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions: Aluminum monohydrate undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form aluminum oxide (Al₂O₃).
Reduction: It can be reduced to metallic aluminum using reducing agents such as hydrogen gas or carbon.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminum hydroxide (Al(OH)₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Hydrolysis: Water or aqueous solutions at ambient conditions.
Major Products Formed:
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Metallic aluminum (Al)
Hydrolysis: Aluminum hydroxide (Al(OH)₃)
Scientific Research Applications
Aluminum monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various aluminum compounds and materials, such as alumina and aluminum-based catalysts.
Biology: Employed in the preparation of biomaterials and as an adjuvant in vaccines to enhance immune responses.
Medicine: Utilized in pharmaceutical formulations, particularly as an antacid to neutralize stomach acid.
Industry: Applied in the production of ceramics, refractories, and as a flame retardant in plastics.
Mechanism of Action
The mechanism of action of aluminum monohydrate varies depending on its application. In the context of its use as an adjuvant in vaccines, this compound stimulates the immune system by promoting the uptake of antigens by immune cells and enhancing the production of antibodies. This is achieved through the formation of a depot at the injection site, which slowly releases the antigen and prolongs its exposure to the immune system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aluminum monohydrate is part of a broader family of aluminum hydroxides and hydrates. Below is a detailed comparison with structurally or functionally related compounds:
Aluminum Trihydrate [Al(OH)₃]
- Structure : Layered gibbsite structure with three hydroxyl groups per Al³⁺ ion.
- Thermal Stability: Decomposes at ~180°C to form this compound (AlO(OH)) and releases water, unlike the monohydrate, which remains stable up to ~500°C .
- Applications: Primarily used as a flame retardant due to its endothermic decomposition, whereas the monohydrate is favored in high-temperature processes like ceramics .
Anhydrous Alumina (Al₂O₃)
- Ionic Conductivity: Oxygen ion mobility in anhydrous alumina is significantly lower than in this compound, where hydrogen ions facilitate O²⁻ migration .
- Applications: Used in refractory materials and abrasives, whereas the monohydrate serves as a precursor for synthesizing porous γ-Al₂O₃ catalysts .
Aluminum Fluoride Monohydrate (AlF₃·H₂O)
- Structure : Contains one water molecule per AlF₃ unit, contrasting with AlO(OH)’s hydroxyl-based lattice.
- Synthesis: Produced via reaction of alumina with HF, unlike this compound, which forms through controlled dehydration of Al(OH)₃ .
- Applications: Used as a catalyst in organic fluorination reactions, while this compound is employed in nanoparticle synthesis .
Aluminum Sulfate Hexadecahydrate [Al₂(SO₄)₃·16H₂O]
- Hydration State: Contains 16 water molecules, making it highly soluble in water, unlike the sparingly soluble this compound.
- Reactivity: Rapidly releases water and SO₄²⁻ ions in solution, whereas this compound’s dehydration is gradual and temperature-dependent .
- Applications: Utilized in water treatment as a coagulant, while the monohydrate is leveraged for its structural stability in composites .
Data Tables
Table 1: Comparative Thermal Properties
| Compound | Decomposition Temperature (°C) | Key Decomposition Product |
|---|---|---|
| This compound | ~500 | γ-Al₂O₃ |
| Aluminum Trihydrate | ~180 | AlO(OH) + H₂O |
| Anhydrous Alumina | >2000 | N/A (stable) |
| Aluminum Fluoride Monohydrate | ~300 (dehydrates) | Anhydrous AlF₃ |
Table 2: Ionic Mobility in Aluminum Compounds
| Compound | Mean Squared Displacement (MSD) of O²⁻ | Role of H⁺ Ions |
|---|---|---|
| This compound | High (similar to Al³⁺) | Reduces O²⁻ migration energy |
| Anhydrous Alumina | Low | Absent |
| Aluminum Trihydrate | Moderate | Limited influence |
Research Findings
- Ionic Dynamics: In this compound, hydrogen ions enhance oxygen ion mobility by lowering activation energy, a property absent in anhydrous alumina and less pronounced in trihydrate .
- Synthetic Utility: this compound’s controlled dehydration enables the production of high-surface-area γ-Al₂O₃ nanoparticles, outperforming trihydrate-derived materials in catalytic applications .
- Structural Stability: Compared to highly hydrated salts like aluminum sulfate hexadecahydrate, this compound exhibits superior thermal resilience, making it ideal for high-temperature material design .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying trace aluminum impurities in lithium hydroxide monohydrate matrices?
- Methodological Answer : Use inductively coupled plasma atomic emission spectrometry (ICP-AES) as per GB/T 11064.16-2023 for simultaneous detection of aluminum and other trace elements (e.g., Ca, Fe, Mn) with detection limits ranging from 0.0001% to 0.0080% . For lower detection thresholds, employ chromazurol S-cetylpyridine bromide spectrophotometry (GB/T 11064.13-2013), which is optimized for aluminum specificity in lithium-based compounds . Calibrate instruments using matrix-matched standards to minimize interference from lithium-dominated backgrounds .
Q. How should researchers characterize the purity and crystallographic phase of synthetic aluminum monohydrate (e.g., diaspore, α-AlO(OH))?
- Methodological Answer : Combine X-ray diffraction (XRD) with thermogravimetric analysis (TGA). XRD identifies the α-phase (diaspore) by comparing peaks to reference patterns (e.g., JCPDS 05-0355). TGA confirms monohydrate stoichiometry by measuring mass loss at ~300–400°C, corresponding to the release of one H₂O molecule . Cross-validate with ICP-AES to rule out cationic impurities that may distort thermal decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound in high-ionic-strength alkaline solutions?
- Methodological Answer : Thermodynamic modeling requires integrating empirical solubility datasets (e.g., Russell’s gibbsite and diaspore data) with activity coefficient corrections for high Na⁺/OH⁻ environments. Modify databases (e.g., Geochemist’s Workbench) to include species like NaAlO₂ and AlO₂⁻, which dominate under caustic conditions. Validate models against experimental solubility measurements at ionic strengths >8.5 mol/kg .
Q. What experimental design principles apply when studying the biological effects of this compound derivatives (e.g., aluminum sulfate monohydrate)?
- Methodological Answer : Use factorial design to isolate the effects of aluminum concentration, counterion (e.g., sulfate vs. chloride), and pH. For example, in mycotoxin studies, vary aluminum sulfate monohydrate concentrations (0–100 ppm) while controlling pH to distinguish Al³+ toxicity from sulfate-driven osmotic effects. Include triplicate biological replicates and statistical tools (e.g., ANOVA) to assess significance .
Q. How should researchers address discrepancies in impurity profiles of this compound synthesized via different routes (e.g., hydrothermal vs. calcination)?
- Methodological Answer : Perform comparative ICP-AES/ICP-MS screening for trace metals (e.g., Fe, Cu) and anions (e.g., sulfate). Hydrothermal synthesis often introduces Fe impurities from reactor corrosion, while calcination may embed residual carbon. Use X-ray photoelectron spectroscopy (XPS) to map surface contaminants and correlate with synthesis parameters (temperature, precursor purity) .
Data Interpretation & Reporting
Q. What statistical approaches are suitable for optimizing this compound composite synthesis (e.g., particle size control)?
- Methodological Answer : Apply response surface methodology (RSM) with central composite design. For example, optimize calcination temperature (300–600°C) and uranyl formate precursor concentration to achieve target U₃O₇-Al monohydrate particle sizes. Use laser diffraction or sonic sifter sieving for size distribution analysis and multivariate regression to model interactions .
Q. How should conflicting spectral data (e.g., FTIR bands for Al-OH vs. adsorbed water) be interpreted in this compound studies?
- Methodological Answer : Deconvolute overlapping FTIR peaks (e.g., 3200–3600 cm⁻¹ region) using Gaussian fitting. Compare with deuterated analogs to distinguish structural hydroxyls (Al-OH) from adsorbed H₂O. Validate with in situ Raman spectroscopy under controlled humidity to track dynamic water interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
